N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

physicochemical properties drug-likeness medicinal chemistry lead optimization

Procure N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1240059-12-4), Incyte's PIM inhibitor Example 17. This 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide core with a pyridin-3-ylmethyl amide side chain is critical for ATP-competitive kinase studies. Use it to establish independent SAR, benchmark kinase hinge-binding, or perform head-to-head selectivity profiling against hCA isoenzymes to define target-switching effects. Generic procurement risks undefined biological activity—ensure you receive the exact, patent-characterized scaffold.

Molecular Formula C14H12N4OS
Molecular Weight 284.34
CAS No. 1240059-12-4
Cat. No. B2490390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
CAS1240059-12-4
Molecular FormulaC14H12N4OS
Molecular Weight284.34
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3
InChIInChI=1S/C14H12N4OS/c19-14(16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-20-13/h1-8H,9H2,(H,16,19)(H,17,18)
InChIKeyROUMHWPHVWNECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (1240059-12-4): Structural Identity and Program Origin


N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1240059-12-4) is a fully synthetic, low‑molecular‑weight (284.34 Da) heterocyclic small molecule belonging to the 1H‑pyrazole‑3‑carboxamide family [1]. It features a thiophen‑2‑yl substituent at the pyrazole C5 position and a pyridin‑3‑ylmethyl group linked via an amide bond at C3. The compound appears in the patent record as Example 17 within the Incyte Corporation portfolio of thiazole‑ and pyridine‑carboxamide PIM kinase inhibitors (WO2014113388, US9321756) [2], placing it within a medicinal‑chemistry campaign targeting the constitutively active serine/threonine kinases PIM‑1, PIM‑2, and PIM‑3 for oncology indications. Its distinctive structural elements—a hydrogen‑bond‑capable pyridine nitrogen at a two‑atom linker distance from the amide carbonyl, and a thiophene ring providing π‑electron density—suggest its design was intended to optimize interactions with the PIM ATP‑binding pocket.

Why 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide Analogs Cannot Be Considered Interchangeable with 1240059-12-4


The 5‑(thiophen‑2‑yl)‑1H‑pyrazole‑3‑carboxamide core serves as a privileged scaffold that can be directed toward entirely different therapeutic targets simply by altering the N¹‑amide substituent. In the carbonic‑anhydrase literature, N‑aryl‑1‑(4‑sulfamoylphenyl)‑5‑(thiophen‑2‑yl)‑1H‑pyrazole‑3‑carboxamides achieve nanomolar inhibition of tumor‑associated hCA IX and hCA XII isoenzymes through benzenesulfonamide‑mediated zinc coordination [1]. In contrast, the pyridin‑3‑ylmethyl substituent present in 1240059‑12‑4 removes the sulfonamide zinc‑binding group entirely and introduces a basic, heteroaromatic side chain that is structurally consistent with ATP‑competitive kinase inhibitor pharmacophores [2]. Procuring a generic 5‑(thiophen‑2‑yl)‑pyrazole‑3‑carboxamide without specifying the exact N¹‑substituent therefore risks acquiring a compound with uncharacterized—or entirely divergent—biological activity. The quantitative evidence below identifies the few available data points that support this structural‑selectivity argument.

Quantitative Differentiation Evidence for N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (1240059-12-4)


Molecular Weight and Lipophilicity: Baseline Physicochemical Differentiation from the Sulfamoylphenyl Analog Series

The molecular weight of 1240059‑12‑4 is 284.34 Da, placing it well within the preferred sub‑350 Da range for lead‑like compounds, whereas the carbonic‑anhydrase‑targeted analog AC2 (N‑(4‑sulfamoylphenyl)‑1‑(4‑sulfamoylphenyl)‑5‑(thiophen‑2‑yl)‑1H‑pyrazole‑3‑carboxamide) has a molecular weight exceeding 500 Da due to the additional benzenesulfonamide moieties [1][2]. The smaller size and absence of a sulfonamide group are expected to enhance passive membrane permeability, a critical factor for intracellular kinase target engagement. Calculated logP for 1240059‑12‑4 is estimated at approximately 2.0–2.5 (ChemSrc), consistent with CNS‑permeable chemical space, while the sulfamoylphenyl series exhibits higher polarity and logD values more compatible with extracellular carbonic‑anhydrase targeting.

physicochemical properties drug-likeness medicinal chemistry lead optimization

PIM Kinase Selectivity Design: Pyridin-3-ylmethyl Substituent as a Key Determinant for ATP-Binding Pocket Engagement

Patent WO2014113388 explicitly claims compounds bearing a pyridine‑3‑ylmethyl amide moiety—including Example 17—as inhibitors of PIM‑1, PIM‑2, and PIM‑3 kinases, with generic IC50 ranges disclosed for the exemplified chemotype (< 100 nM for at least one PIM isoform) [1]. The pyridin‑3‑yl group at a two‑atom linker distance from the amide carbonyl is hypothesized to form a hydrogen bond with the hinge region of the PIM kinase ATP‑binding cleft, analogous to the interaction observed for the clinical PIM inhibitor INCB053914. By contrast, the closely related pyrazole‑3‑carboxamide scaffold carrying a 4‑sulfamoylphenyl N¹‑substituent (Yamali et al., 2021) shows no measurable PIM kinase inhibition, instead selectively inhibiting carbonic anhydrase isoenzymes [2].

PIM kinase inhibition ATP-competitive inhibitor kinase selectivity design

Comparative Solubility and Permeability Inference: Pyridylmethyl vs. Sulfamoylphenyl Substituents

The pyridin-3-ylmethyl substituent in 1240059‑12‑4 contributes one hydrogen‑bond acceptor (pyridine N) and one hydrogen‑bond donor (amide NH), yielding a topological polar surface area (tPSA) of approximately 81 Ų. In comparison, the 4‑sulfamoylphenyl‑substituted analogs introduce an additional sulfonamide group (−SO2NH2), increasing tPSA to > 120 Ų and adding two strong hydrogen‑bond donors [1]. In‑cell target engagement (NanoBRET) data for pyridylmethyl‑bearing CK2 inhibitors from an independent chemotype series show that this substituent maintains aqueous solubility in the 140–200 µM range while preserving cellular permeability sufficient for intracellular target modulation [2]. Although direct solubility measurements for 1240059‑12‑4 are not publicly reported, the structural precedent supports superior permeability relative to the sulfonamide‑containing pyrazole‑3‑carboxamide series.

aqueous solubility permeability ADME properties

Patent-Documented Structural Claim Scope: Exclusivity of the Pyridin-3-ylmethyl-Thiophene-Pyrazole Chemotype in PIM Kinase Inhibition

Example 17 (1240059‑12‑4) is explicitly claimed in US Patent 9,321,756 as a composition‑of‑matter within a genus of thiazole‑ and pyridine‑carboxamide PIM kinase inhibitors assigned to Incyte Holdings Corporation [1]. The patent discloses that compounds within this genus exhibit IC50 values ≤ 100 nM against at least one of PIM‑1, PIM‑2, or PIM‑3 in a standardized BAD‑peptide phosphorylation assay. In contrast, the N‑(thiazol‑2‑yl)‑5‑(thiophen‑2‑yl)‑1H‑pyrazole‑3‑carboxamide analog (CAS not listed in the Incyte patent) lacks the pyridin‑3‑ylmethyl moiety and is not encompassed by the granted composition‑of‑matter claims, leaving its patent status and commercial availability uncertain for kinase‑targeted applications .

patent composition-of-matter intellectual property landscape freedom-to-operate

Evidence-Backed Application Scenarios for Procuring N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (1240059-12-4)


Early-Stage PIM Kinase Chemical Probe Development in Hematologic Malignancy Research

The inclusion of 1240059-12-4 as Example 17 in the Incyte PIM inhibitor patent portfolio positions it as a structurally characterized starting point for academic or biotech groups investigating PIM kinase addiction in acute myeloid leukemia, multiple myeloma, or MYC-driven lymphomas. Procurement enables researchers to establish an independent SAR series around the pyridin-3-ylmethyl-pyrazole scaffold, potentially identifying analogs with improved PIM isoform selectivity or pharmacokinetic properties distinct from Incyte's advanced leads.

Comparative Selectivity Profiling Against Carbonic Anhydrase Isoforms to Define Scaffold Directionality

Because structurally related 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides substituted with sulfamoylphenyl groups selectively inhibit hCA IX and hCA XII at nanomolar concentrations , procuring 1240059-12-4 enables a head-to-head selectivity panel that quantitatively defines the target-switching effect of the N1-substituent. Such a panel would measure PIM-1/2/3 inhibition in parallel with hCA I/II/IX/XII activity, generating the first publicly available selectivity fingerprint for this chemotype .

Computational Docking and Molecular Dynamics Studies of Hinge-Region Hydrogen-Bonding Motifs

The pyridin-3-ylmethyl amide moiety provides a geometrically defined hydrogen-bond donor/acceptor pair spaced to engage the kinase hinge region. This compound can serve as a validated ligand for docking studies into publicly available PIM-1 crystal structures (e.g., PDB 3BGQ, 4DTK), facilitating computational chemistry groups to benchmark scoring functions and design next-generation PIM inhibitors with improved hinge-binding interactions .

Freedom-to-Operate Assessment and Lead Series Diversification for Commercial Drug Discovery

Procurement of 1240059-12-4 allows pharmaceutical intellectual property teams to perform a concrete freedom-to-operate analysis around the Incyte composition-of-matter claims (US 9,321,756) . By synthesizing and profiling analogs that fall outside the granted claim scope while retaining the pyridin-3-ylmethyl-thiophene-pyrazole core, organizations can identify patentably distinct lead series with retained PIM kinase inhibition activity, thereby de-risking commercial development.

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.